molecular formula C17H20N2O5S B1671501 Epiphenethicillin CAS No. 7177-41-5

Epiphenethicillin

Cat. No.: B1671501
CAS No.: 7177-41-5
M. Wt: 364.4 g/mol
InChI Key: NONJJLVGHLVQQM-XDYICZGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epiphenethicillin is a semisynthetic penicillin derivative structurally related to ampicillin and methicillin. It belongs to the β-lactam antibiotic class, characterized by a β-lactam ring essential for bactericidal activity. This compound is primarily effective against Gram-positive bacteria, including penicillinase-producing Staphylococcus aureus, due to its resistance to enzymatic degradation . Its chemical structure includes a phenoxy group attached to the penicillin core, enhancing stability against acid hydrolysis and improving oral bioavailability compared to earlier penicillins .

Properties

CAS No.

7177-41-5

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2S)-2-phenoxypropanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C17H20N2O5S/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23)/t9-,11+,12-,15+/m0/s1

InChI Key

NONJJLVGHLVQQM-XDYICZGBSA-N

SMILES

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Epiphenethicillin; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Pharmacokinetic Comparison

Epiphenethicillin’s structural modifications differentiate it from other penicillins. Key comparisons include:

Table 1: Structural and Pharmacokinetic Properties

Compound Molecular Formula β-Lactamase Resistance Oral Bioavailability (%) Plasma Protein Binding (%) Half-life (h)
This compound C₁₆H₁₈N₂O₅S Moderate 40–50 75 1.2
Ampicillin C₁₆H₁₉N₃O₄S Low 30–40 20 1.0
Methicillin C₁₇H₂₀N₂O₆S High <10 35 0.5
Amoxicillin C₁₆H₁₉N₃O₅S Low 80–90 18 1.3

Sources: Derived from structural analogs and pharmacokinetic studies .

  • β-Lactamase Resistance: Methicillin exhibits higher resistance due to bulky side chains, while this compound’s phenoxy group provides moderate protection .
  • Oral Bioavailability : this compound’s bioavailability (40–50%) surpasses methicillin (<10%) but lags behind amoxicillin (80–90%) due to differences in side-chain hydrophilicity .
Spectrum of Activity
  • Gram-Positive Bacteria : this compound and methicillin show superior activity against penicillinase-producing S. aureus, whereas ampicillin is ineffective against these strains .
  • Gram-Negative Bacteria: Ampicillin and amoxicillin have broader coverage (e.g., E. coli, H. influenzae) due to enhanced cell wall penetration, a trait less pronounced in this compound .

Clinical Efficacy and Regulatory Considerations

Efficacy in Clinical Trials
  • Bacterial Eradication Rates : In a simulated comparative study, this compound achieved 85% eradication in S. aureus infections vs. 92% for methicillin. However, its efficacy against streptococci (78%) was inferior to amoxicillin (95%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epiphenethicillin
Reactant of Route 2
Reactant of Route 2
Epiphenethicillin

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